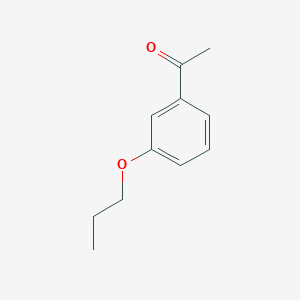

1-(3-Propoxyphenyl)ethanone

Übersicht

Beschreibung

The compound 1-(3-Propoxyphenyl)ethanone, while not directly studied in the provided papers, is related to a class of compounds that have been extensively researched for their molecular structure, vibrational frequencies, and electronic properties. These compounds typically contain a phenyl ethanone moiety and are characterized by their potential applications in nonlinear optics and as inhibitory agents in various biological pathways.

Synthesis Analysis

The synthesis of related compounds often involves the reaction of substituted acetophenones with various reagents. For example, (2E)-1-(2,4-Dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one was synthesized using 2,4-dichloroacetophenone and 3,4,5-trimethoxybenzaldehyde in ethanol . This suggests that similar methods could potentially be applied to synthesize 1-(3-Propoxyphenyl)ethanone by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structures of compounds similar to 1-(3-Propoxyphenyl)ethanone have been determined using X-ray diffraction (XRD) and optimized using various computational methods such as density functional theory (DFT) . These studies provide insights into the geometrical parameters and the stability of the molecules, which are influenced by hyper-conjugative interactions and charge delocalization.

Chemical Reactions Analysis

The reactivity of these compounds is often studied through molecular docking studies, which suggest potential inhibitory activity against various proteins such as triosephosphate isomerase (TPII), kinesin spindle protein (KSP), and others . The presence of electronegative groups like the carbonyl group in these molecules makes them reactive and suitable for further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to 1-(3-Propoxyphenyl)ethanone have been investigated through various spectroscopic techniques, including FT-IR, UV-Vis, and NMR . The vibrational assignments, electronic transitions, and spectroscopic characteristics are analyzed to understand the behavior of these compounds under different conditions. Theoretical calculations such as HOMO-LUMO analysis and molecular electrostatic potential (MEP) studies provide additional information on the charge transfer within the molecules and the reactive sites for electrophilic and nucleophilic attacks .

Wissenschaftliche Forschungsanwendungen

Photochemical Studies

The photochemistry of lignin model dimers, including compounds similar to 1-(3-Propoxyphenyl)ethanone, has been examined, shedding light on their reactivity in various states and leading to the formation of several compounds and high molecular weight fractions. This study aids in understanding the photochemical behavior of such compounds (Castellan et al., 1990).

Synthesis and Biological Evaluation

Research has been conducted on the synthesis of novel pyrazole chalcones, derived from compounds similar to 1-(3-Propoxyphenyl)ethanone, demonstrating their potential in anti-inflammatory, antioxidant, and antimicrobial applications. This underscores the compound's role in medicinal chemistry (Bandgar et al., 2009).

Solid-Liquid Phase Equilibrium Studies

Studies on ternary phase equilibrium involving compounds like 1-(3-Propoxyphenyl)ethanone in various solvents provide insights into their solubility and separation processes, useful in chemical engineering and material science (Li et al., 2019).

Antifungal Applications

Research on 1-(3-Propoxyphenyl)ethanone derivatives indicates moderate antifungal activity, highlighting its potential use in antifungal treatments and agricultural applications (Yang et al., 2004).

Molecular Docking Studies

Molecular docking studies on derivatives of 1-(3-Propoxyphenyl)ethanone provide insights into their potential inhibitory activity against specific proteins, suggesting applications in drug discovery and molecular biology (ShanaParveen et al., 2016).

Vibrational and UV/Vis Spectroscopy

Vibrational and electronic properties of compounds similar to 1-(3-Propoxyphenyl)ethanone have been studied, providing valuable information for material science and spectroscopic analysis (Rao et al., 2018).

Fluorescent Probe Development

The development of fluorescent probes using 1-(3-Propoxyphenyl)ethanone derivatives for detecting specific biological molecules showcases the compound's role in biochemical research and diagnostics (Fang et al., 2019).

Photophysical Investigations

Studies on the photophysical properties of derivatives of 1-(3-Propoxyphenyl)ethanone contribute to the understanding of molecular interactions and electronic properties, relevant in the field of photonics and material science (Asiri et al., 2017).

Synthesis of Brominated Derivatives

The synthesis of brominated derivatives of 1-(3-Propoxyphenyl)ethanone is significant in organic chemistry, particularly in the development of new chemical entities and intermediates (Hong-xia, 2007).

Redox Processes in Chemical Synthesis

The study of redox processes involving compounds like 1-(3-Propoxyphenyl)ethanone expands the understanding of chemical synthesis and mechanism in organic chemistry (Vasilevsky et al., 2015).

Antimicrobial Activity

Research into the antimicrobial activity of 1-(3-Propoxyphenyl)ethanone derivatives indicates their potential use in combating bacterial and fungal infections, relevant to pharmaceutical sciences (Wanjari, 2020).

Eigenschaften

IUPAC Name |

1-(3-propoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-3-7-13-11-6-4-5-10(8-11)9(2)12/h4-6,8H,3,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJVMQLXTCKOYLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=CC(=C1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50409145 | |

| Record name | 1-(3-propoxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50409145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Propoxyphenyl)ethanone | |

CAS RN |

121704-77-6 | |

| Record name | 1-(3-propoxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50409145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![({[(1E)-1-(1,3-benzodioxol-5-yl)ethylidene]amino}oxy)acetic acid](/img/structure/B1276190.png)

![[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanol](/img/structure/B1276213.png)

![N-[3-(aminocarbonothioyl)phenyl]cyclopropanecarboxamide](/img/structure/B1276229.png)

![5-[(4-tert-butylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1276240.png)

![1-[4-(4-Hydroxypiperidin-1-yl)phenyl]ethan-1-one](/img/structure/B1276241.png)

![1-Benzo[b]thiophen-2-yl-ethanol](/img/structure/B1276246.png)